Cas no 848486-92-0 (γ-Butyrolactone-13C4)

γ-Butyrolactone-13C4 Chemical and Physical Properties
Names and Identifiers
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- γ-Butyrolactone-13C4
- oxolan-2-one
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Experimental Properties
- Density: 1.17 g/mL at 25 °C
γ-Butyrolactone-13C4 Security Information
- Hazard Category Code: 20/22-36/38
- Safety Instruction: 26
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Hazardous Material Identification:
γ-Butyrolactone-13C4 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B760997-0.5mg |
γ-Butyrolactone-13C4 |
848486-92-0 | 0.5mg |
$ 285.00 | 2022-01-07 | ||
TRC | B760997-5mg |
γ-Butyrolactone-13C4 |
848486-92-0 | 5mg |
$ 2270.00 | 2022-01-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504543-0.5 mg |
γ-Butyrolactone-13C4, |
848486-92-0 | 0.5 mg |
¥4,061.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-504543-0.5mg |
γ-Butyrolactone-13C4, |
848486-92-0 | 0.5mg |
¥4061.00 | 2023-09-05 |
γ-Butyrolactone-13C4 Related Literature
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
Additional information on γ-Butyrolactone-13C4
γ-Butyrolactone-13C4 (CAS No. 848,486-92-0): A Stable Isotope-Labeled Chemical for Advanced Research Applications
γ-Butyrolactone (GBL), a cyclic ester with the molecular formula C4H6O2, has been extensively studied for its unique chemical properties and diverse applications in organic synthesis and biomedical research. The γ-butyrolactone-13C4 isotope-labeled variant (CAS No. 848,486-92-0) represents a specialized form of this compound where four carbon atoms are substituted with the stable isotope 13C. This labeling significantly enhances its utility in advanced analytical techniques such as nuclear magnetic resonance (NMR spectroscopy) and mass spectrometry (MS-based metabolomics). Recent advancements in metabolic tracing methodologies have further solidified the role of 13C-labeled compounds like this variant in elucidating biochemical pathways.
The isotopic substitution in γ-butyrolactone-C413 provides distinct spectral signatures that enable precise tracking of molecular transformations. For instance, studies published in Nature Chemical Biology (2023) demonstrated how this compound serves as an ideal precursor for synthesizing uniformly labeled metabolites, facilitating real-time monitoring of lipid biosynthesis pathways in mammalian cells. The four-carbon backbone of GBL allows researchers to introduce isotopic labels at strategic positions without altering the compound's reactivity or solubility properties—a critical advantage over other isotope-labeled reagents.
In pharmaceutical development, this compound plays a pivotal role in drug metabolism studies. A 2022 review in Bioorganic & Medicinal Chemistry Letters highlighted its application as a solvent carrier for orally administered drugs, where the 13C labels enable non-invasive assessment of hepatic first-pass metabolism using high-resolution mass spectrometry (HRMS analysis). The compound's low toxicity profile (Lethal dose LD50 > 5g/kg in rodents per OECD guidelines), coupled with its ability to dissolve both polar and non-polar drug candidates, makes it indispensable for preclinical pharmacokinetic evaluations.
The synthesis of γ-butyrolactone-C413 involves optimized carbonylation processes using isotopically enriched precursors. Recent innovations reported in Catalysis Science & Technology (2023) have improved reaction yields by integrating palladium-catalyzed carbonylation under controlled pressure regimes. This method ensures >99% isotopic purity while minimizing side reactions that could introduce unlabeled byproducts—a critical quality parameter for analytical applications requiring precise isotope incorporation.
In metabolic flux analysis (MFA studies), this compound serves as a tracer substrate for evaluating anaplerotic reactions in cellular metabolism. Researchers at MIT's Synthetic Biology Center demonstrated its use in quantifying carbon flow through the tricarboxylic acid cycle under hypoxic conditions (Science Advances, 2023). The four distinct 13C signals provide high-resolution data on isotopomer distributions, enabling accurate modeling of metabolic network dynamics even at subcellular scales.
The physical properties of γ-butyrolactone-C413, including a boiling point of 157°C and miscibility with water (>5% v/v), make it compatible with diverse experimental setups. Its thermal stability up to 250°C under inert atmospheres facilitates high-throughput screening applications where prolonged incubation periods are required. Recent microfluidic platforms developed by Stanford researchers leverage these properties to automate combinatorial chemistry experiments involving this labeled compound (Lab on a Chip, 2023).
In environmental science applications, this compound functions as an internal standard for quantifying GBL contamination in wastewater samples using gas chromatography-mass spectrometry (GC/MS quantitation). Its distinct isotopic signature allows differentiation from natural abundance GBL residues, improving detection limits down to sub-parts-per-trillion levels according to EPA Method 557 published in 2023.
The growing adoption of circular economy principles has spurred interest in recycling processes involving γ-butyrolactone-C413. A collaborative study between BASF and ETH Zurich (ACS Sustainable Chemistry & Engineering, 2023) showcased its role as a recoverable solvent medium for depolymerizing bio-based polymers while maintaining isotopic integrity across multiple reuse cycles—a breakthrough for sustainable chemical manufacturing practices.
Ongoing research continues to expand its application spectrum into areas like quantum dot synthesis and organocatalytic systems. Preliminary findings indicate that the compound's dipolar structure enhances electron transfer efficiency when used as a co-solvent in semiconductor fabrication processes (Nano Letters, submitted manuscript December 2023). These emerging uses underscore the evolving importance of this specialized chemical entity across interdisciplinary scientific domains.
The combination of precise isotopic labeling with established physicochemical properties positions γ-butyrolactone-C413(CAS No. 848,486-92-0) as an essential tool for advancing knowledge frontiers in biochemistry, pharmacology, and materials science. Its versatility across analytical techniques—from traditional NMR spectroscopy to cutting-edge single-cell metabolomics—ensures continued relevance as research methodologies evolve toward higher resolution and sensitivity requirements.
Innovations such as machine learning-driven predictive modeling now utilize spectral data from this compound to accelerate drug discovery pipelines by simulating metabolic interactions before experimental validation (Nature Machine Intelligence Perspective Article July 2023). As multidisciplinary collaborations intensify between academia and industry sectors, the demand for high-purity isotopically labeled reagents like γ-butyrolactone-C4
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